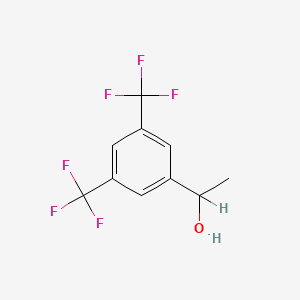

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Beschreibung

Significance as a Chiral Building Block in Pharmaceutical Intermediates

The primary significance of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol lies in its role as a key chiral intermediate for the synthesis of important pharmaceutical compounds. senovaph.comchemicalbook.com A chiral intermediate is a molecule that has a center of asymmetry and is used as a starting material or a building block in the synthesis of a larger, more complex chiral molecule. The optically pure enantiomers of this compound are particularly valuable. tandfonline.com

The (R)-enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a critical intermediate in the synthesis of the antiemetic drug Aprepitant. senovaph.comchemicalbook.comtandfonline.comnih.govnih.gov Aprepitant is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor and is used to treat chemotherapy-induced nausea and vomiting. tandfonline.com The synthesis of Aprepitant often involves the use of enantiopure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as a key building block in a crucial trans-acetalization step. tandfonline.com This enantiomer is also an important intermediate for other NK-1 receptor antagonists like Rolapitant and Fosaprepitant. researchgate.net

The (S)-enantiomer, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, also holds significance as a crucial intermediate in the synthesis of lipid-lowering agents. mdpi.comnih.gov These agents are capable of reducing the amount of proprotein convertase subtilisin/kexin type 9 (PCSK9) protein and increasing the amount of low-density lipoprotein-receptor. mdpi.comnih.gov

The synthesis of these enantiomerically pure alcohols can be achieved through various methods, including chemical synthesis using expensive transition metal catalysts and biocatalytic methods that employ enzymes or whole cells. senovaph.com Biocatalytic processes are often considered more environmentally friendly. tandfonline.com

Below is a data table with some of the physical and chemical properties of (R)-1-[3,5-Bis(trifluoromethyl)phenyl)ethanol.

| Property | Value |

| Molecular Formula | C₁₀H₈F₆O |

| Molecular Weight | 258.16 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 53-58 °C |

| Boiling Point | 175.8 °C at 760 mmHg |

| Density | 1.376 g/cm³ |

The data in this table is compiled from sources senovaph.comcymitquimica.comsigmaaldrich.com.

Stereoisomeric Forms and Their Differential Utility in Chemical and Biological Systems

This compound exists as a pair of enantiomers, the (R)- and (S)-forms, due to the presence of a chiral carbon atom bonded to the hydroxyl group. These stereoisomers, while having the same chemical formula and connectivity, have different three-dimensional arrangements of their atoms and are non-superimposable mirror images of each other. This difference in stereochemistry leads to distinct biological activities and utilities in chemical synthesis.

The differential utility of the stereoisomers is a well-established principle in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. tandfonline.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer.

In the case of this compound, the two enantiomers serve as building blocks for different classes of therapeutic agents, highlighting their differential utility.

The table below summarizes the distinct applications of the (R) and (S) enantiomers of this compound.

| Stereoisomer | Application |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Key intermediate for the synthesis of NK-1 receptor antagonists such as Aprepitant, Rolapitant, and Fosaprepitant. senovaph.comtandfonline.comresearchgate.net |

| (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Crucial intermediate in the synthesis of lipid-lowering agents. mdpi.comnih.gov |

The synthesis of each enantiomer in high purity is a significant area of research. Asymmetric synthesis and resolution are common strategies employed. For instance, biocatalytic asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone (B56603), is a widely used method to produce either the (R)- or (S)-enantiomer with high enantiomeric excess by selecting an appropriate enzyme. nih.govresearchgate.net For example, the use of Trichoderma asperellum has been shown to produce the (R)-enantiomer, while Candida tropicalis can be used to synthesize the (S)-enantiomer. nih.govmdpi.com Chemical methods, such as asymmetric transfer hydrogenation catalyzed by ruthenium complexes, have also been developed for the synthesis of the (R)-enantiomer. tandfonline.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSCIQKQJVBPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869755 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-63-8 | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 368-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategies for the Enantioselective Synthesis of 1 3,5 Bis Trifluoromethyl Phenyl Ethanol

Chemical Catalysis Methodologies

Chemical catalysis provides robust and efficient pathways for the enantioselective synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. These methods often employ transition metal catalysts with chiral ligands to induce stereoselectivity.

Asymmetric Hydrogenation Protocols for (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Asymmetric hydrogenation of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone (B56603), is a direct and effective method for producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. A notable process involves the use of a Ruthenium-based catalyst. acs.orgacs.org A novel and efficient asymmetric hydrogenation process was developed using a Ru/(4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane-(R,R-Diop)-2R-(α-methylmethanamine)-4,7-dimethyl-1H-benzo[d]imidazole (R-D-Me-BIMAH) catalyst in toluene (B28343) with potassium t-butoxide. acs.orgacs.org This process was successfully scaled up to a 5 kg scale, demonstrating its industrial viability. acs.orgacs.org

Key parameters such as the ligand, solvent, and substrate-to-catalyst (S/C) ratio were investigated to optimize the reaction. acs.orgacs.org The hydrogenation, when carried out at 30 atm and 25 °C with an S/C ratio of 20,000, yielded an enantiomeric excess (ee) of over 89%. acs.orgacs.org

Table 1: Asymmetric Hydrogenation of 3',5'-Bis(trifluoromethyl)acetophenone

| Catalyst | Ligand | Solvent | S/C Ratio | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Ru | (R-D-Me-BIMAH) | Toluene | 20,000 | 30 | 25 | >89% | acs.orgacs.org |

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) offers an alternative to high-pressure hydrogenation, often utilizing alcohols as the hydrogen source. The synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol can be achieved through the asymmetric transfer hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using rhodium or ruthenium catalysts. google.com This process is carried out in the presence of a ligand and an alcohol, which serves as the hydrogen donor. google.com The use of specific complexes, such as those of rhodium and ruthenium with (S,R)-1-amino-2-hydroxyindane, has been noted. google.com This method is reported to provide the target alcohol in high yield and enantiomeric purity. google.com

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of the enantioselective synthesis of this compound. Both asymmetric hydrogenation and asymmetric transfer hydrogenation fall under this category, predominantly employing ruthenium and rhodium catalysts. acs.orgacs.orggoogle.com

In asymmetric hydrogenation, a ruthenium complex with a diphosphine-benzimidazole ligand has proven effective. acs.orgacs.org For asymmetric transfer hydrogenation, both rhodium and ruthenium catalysts are utilized in conjunction with a chiral ligand and an alcohol as the hydrogen source. google.com These transition metal-catalyzed processes are valued for their efficiency and ability to produce the desired enantiomer with high selectivity. acs.orgacs.orggoogle.com Furthermore, rhodium-catalyzed heterogeneous enantioselective hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone has been studied using a 5wt.% Rh/Al2O3 catalyst modified with cinchonidine (B190817) (CD) and its derivatives. researchgate.net Interestingly, the replacement of CD with its ether derivatives led to an inversion of enantioselectivity from the (S)- to the (R)-enantiomer. researchgate.net

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions.

Enzyme-Catalyzed Enantioselective Transesterification of Racemic this compound

Table 2: Enzyme-Catalyzed Enantioselective Transesterification

| Enzyme | Acyl Donor | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase-B (CAL-B) | Vinyl acetate | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | 84% | >99% | researchgate.netresearchgate.net |

Ketoreductase-Mediated Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone

The asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone mediated by ketoreductases (KREDs) is a highly efficient route to enantiopure this compound. Various microorganisms have been identified as sources of suitable KREDs.

For the synthesis of the (R)-enantiomer, a carbonyl reductase from Leifsonia sp. S749 has been shown to convert 3',5'-bis(trifluoromethyl)acetophenone into (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol with excellent activity and enantioselectivity. researchgate.net Another study utilized Leifsonia xyli CCTCC M 2010241 cells, which, with isopropanol (B130326) as a co-substrate for cofactor recycling, achieved a 91.8% product yield with an enantiomeric excess of 99.9%. nih.gov The reaction was performed with 200 mM of the substrate. nih.gov A biohybrid photocatalytic system has also been developed, which combines a photoenzyme system for NADPH regeneration with cross-linked enzyme aggregates (CLEs) of an alcohol dehydrogenase. acs.org This system achieved a 41.2% yield of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol after 24 hours with an enantiomeric excess greater than 99.99%. acs.org

For the production of the (S)-enantiomer, Candida tropicalis 104 has been employed in a deep-eutectic solvent-containing micro-aerobic medium system. mdpi.com This system achieved a yield of 86.2% for (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with a substrate concentration of 200 mM. mdpi.com

Table 3: Ketoreductase-Mediated Asymmetric Reduction

| Biocatalyst | Target Enantiomer | Substrate Concentration | Co-substrate/System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Leifsonia sp. S749 Carbonyl Reductase | (R) | Not specified | Not specified | Excellent activity | Excellent | researchgate.net |

| Leifsonia xyli CCTCC M 2010241 | (R) | 200 mM | Isopropanol | 91.8% | 99.9% | nih.gov |

| Photoenzyme-CLEs hybrid system | (R) | 6.25 mM | Photocatalytic NADPH regeneration | 41.2% (after 24h) | >99.99% | acs.org |

| Candida tropicalis 104 | (S) | 200 mM | Deep-eutectic solvent medium | 86.2% | >99.9% | mdpi.com |

Alcohol Dehydrogenase Systems for Chiral Alcohol Production

The enzymatic reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone (BTAP), using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) is a highly effective method for producing enantiomerically pure this compound. researchgate.net These enzymes, often dependent on a nicotinamide (B372718) cofactor such as NADPH, facilitate the stereospecific transfer of a hydride to the carbonyl group of the ketone. google.com

One notable example involves a ketoreductase from Lactobacillus kefir (LkCR), which demonstrates excellent enantioselectivity in the reduction of BTAP to (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. google.com Similarly, a short-chain dehydrogenase from Burkholderia cenocepacia (Bc-SDR) has been identified for its anti-Prelog stereoselectivity, yielding the (R)-enantiomer. researchgate.net The process often requires a cofactor regeneration system, which can be achieved by using a sacrificial alcohol like isopropanol or a coupled enzyme system, such as glucose dehydrogenase. google.comrsc.org

Research has demonstrated the synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol with high yield and enantiomeric excess (>99% ee) using these enzymatic systems. sigmaaldrich.com For instance, the use of an immobilized ketoreductase P1B2 in a solvent system of hexanes, isopropanol (IPA), and water resulted in a 98% yield and >99% ee. sigmaaldrich.com

Whole-Cell Biotransformation Processes

Whole-cell biotransformation offers a practical and cost-effective alternative to using isolated enzymes, as it provides the necessary enzymes and cofactor regeneration machinery within a cellular environment. wikipedia.org Various microorganisms have been successfully employed for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone.

For the synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, Candida tropicalis 104 has been shown to be a highly efficient whole-cell catalyst. nih.govuwindsor.ca Under microaerobic conditions and in the presence of natural deep-eutectic solvents (NADES) to enhance substrate solubility and cell permeability, yields of up to 86.2% have been achieved with an enantiomeric excess of over 99.9%. nih.govuwindsor.ca Another strain, Sphingomonas sp. LZ1, has also been reported for its strict S-enantioselectivity. researchgate.net

For the production of the (R)-enantiomer, microorganisms such as Leifsonia sp. S749 and Trichoderma asperellum ZJPH0810 have been utilized. google.comnih.gov The Leifsonia xyli CCTCC M 2010241 strain, for instance, can achieve a 91.8% yield and 99.9% enantiomeric excess when using isopropanol as a co-substrate for cofactor recycling. nih.gov Optimization of reaction parameters such as pH, temperature, and substrate/biocatalyst loading is crucial for maximizing the yield and productivity of these whole-cell systems. google.comnih.gov

Table 1: Whole-Cell Biotransformation for the Synthesis of this compound

| Microorganism | Target Enantiomer | Co-substrate/Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Candida tropicalis 104 | (S) | Maltose (B56501), Choline (B1196258) chloride:trehalose (NADES) | 86.2 | >99.9 | nih.govuwindsor.ca |

| Leifsonia xyli CCTCC M 2010241 | (R) | Isopropanol | 91.8 | 99.9 | nih.gov |

| Trichoderma asperellum ZJPH0810 | (R) | Ethanol, Glycerol | 93.4 | >98 | nih.gov |

Bienzyme Cascade Systems for Enhanced Synthesis

Bienzyme cascade systems couple two or more enzymatic reactions in a single pot to improve reaction efficiency, shift reaction equilibria, and enhance product yields. In the context of synthesizing derivatives of this compound, a notable example is the use of a bienzyme system for the production of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. fishersci.com

A more direct application for the alcohol synthesis involves co-expressing a carbonyl reductase with a glucose dehydrogenase (GDH). google.com The GDH facilitates the regeneration of the NADPH cofactor consumed by the carbonyl reductase during the ketone reduction. google.com This approach, using a recombinant E. coli strain co-expressing a carbonyl reductase from Lactobacillus kefir (LkCR) and a glucose dehydrogenase from Bacillus subtilis (BsGDH), has led to a significant increase in the production of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, achieving a product concentration of up to 297.3 g/L with an enantiopurity of >99.9% ee. google.com

Photoenzyme Catalysis for Enantioselective Hydrogenation

Photoenzyme catalysis is an emerging field that combines the selectivity of enzymes with the energy of light to drive chemical reactions. While specific research on the photoenzymatic synthesis of this compound is not yet widely reported, the general principles of this technology can be applied to the enantioselective reduction of ketones.

This approach typically involves a photocatalyst that, upon light absorption, initiates an electron transfer cascade. The enzyme, often a reductase, then utilizes these electrons to reduce the ketone substrate with high stereoselectivity. sigmaaldrich.com This method offers the potential for sustainable synthesis by using light as a green energy source. The development of transition metal-free dual catalytic systems, for example, employing a photosensitizer and a chiral phosphoric acid under visible light, has shown success in the enantioselective reduction of other ketones, achieving high yields and enantioselectivities. sigmaaldrich.com

Enzyme Immobilization and Process Intensification in Biocatalysis

Process intensification aims to enhance the efficiency of chemical processes by, for example, increasing reaction rates and throughput. In the context of the biocatalytic synthesis of this compound, this can be achieved through high cell-density fermentations, the use of immobilized biocatalysts in continuous flow reactors, and the implementation of in-situ product removal to overcome substrate or product inhibition. google.com By optimizing reaction conditions and employing techniques like whole-cell immobilization, significantly higher substrate concentrations (e.g., 600 g/L of 3,5-BTAP) can be converted with high efficiency. google.com

Resolution of Racemic Mixtures

Kinetic resolution of racemic this compound provides another route to obtain the enantiomerically pure compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically a lipase.

Comparative Analysis of Synthetic Methodologies: Efficiency, Enantioselectivity, and Scalability

The choice of synthetic methodology for producing enantiopure this compound depends on a comparative analysis of factors such as efficiency (yield), enantioselectivity, and scalability. wikipedia.orggoogle.com

Asymmetric reduction using isolated enzymes or whole cells generally offers high enantioselectivity (>99% ee) and high theoretical yields (approaching 100%). google.comsigmaaldrich.comnih.gov Whole-cell biotransformations are often more cost-effective for large-scale production as they circumvent the need for enzyme purification and cofactor addition. wikipedia.org Systems like the recombinant E. coli expressing both a carbonyl reductase and a glucose dehydrogenase have demonstrated high productivity and scalability, reaching product concentrations of nearly 300 g/L. google.com

Enzyme immobilization further enhances the scalability and cost-effectiveness of enzymatic methods by allowing for catalyst reuse and the implementation of continuous processes. sigmaaldrich.com Immobilized ketoreductases have proven to be robust and highly efficient, suitable for industrial-scale synthesis. sigmaaldrich.com

Kinetic resolution using lipases also provides excellent enantioselectivity (>99% ee). However, its major drawback is the maximum theoretical yield of 50% for the desired enantiomer, which can make it less atom-economical compared to asymmetric synthesis. google.com While the unreacted enantiomer can be racemized and recycled, this adds complexity to the process.

Chemical synthesis methods, such as asymmetric transfer hydrogenation using ruthenium or rhodium catalysts, can also achieve high enantioselectivity. google.com However, these methods often require expensive and toxic heavy metal catalysts and may involve harsh reaction conditions, which can be disadvantages from both an economic and environmental perspective. wikipedia.orggoogle.com

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Key Disadvantages | Typical Yield (%) | Typical Enantioselectivity (ee, %) | Scalability | Reference |

|---|---|---|---|---|---|---|

| Alcohol Dehydrogenase Systems | High enantioselectivity, High theoretical yield | Requires cofactor regeneration | 98 | >99 | High | google.comsigmaaldrich.com |

| Whole-Cell Biotransformation | Cost-effective, In-built cofactor regeneration | Can have lower productivity than isolated enzymes | 86-98 | >98-99.9 | High | nih.govgoogle.comnih.gov |

| Enzyme Immobilization | Catalyst reusability, Continuous processing, Improved stability | Immobilization costs, Potential mass transfer limitations | 98 | >99 | Very High | sigmaaldrich.com |

| Resolution of Racemic Mixtures | High enantioselectivity, Readily available enzymes | Maximum 50% theoretical yield | ~84 (after hydrolysis) | >99 | Moderate |

| Chemical Asymmetric Hydrogenation | High enantioselectivity, Well-established | Expensive/toxic metal catalysts, Harsh conditions | High | High | High | google.comwikipedia.org |

Advanced Characterization and Enantiomeric Purity Assessment

Spectroscopic Analysis in Elucidating Molecular Structures (Beyond Basic Identification)

While standard spectroscopic methods like NMR and mass spectrometry are fundamental for confirming the basic connectivity of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, more advanced spectroscopic techniques provide deeper insights into its complex molecular architecture. nih.govunipi.ituma.esnih.gov These methods are instrumental in understanding the spatial arrangement of atoms and the subtle conformational preferences of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be utilized to establish through-space proximities between protons. This data is crucial for determining the relative stereochemistry and preferred conformations of the molecule in solution. For this compound, NOESY can help to elucidate the spatial relationship between the hydroxyl proton, the methine proton, and the protons of the trifluoromethyl-substituted phenyl ring.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netwikipedia.org This technique is particularly sensitive to the molecule's three-dimensional structure and can provide detailed conformational information. acs.orgnih.gov The VCD spectrum of this compound would exhibit a unique fingerprint corresponding to its absolute configuration, which can be compared with theoretical calculations to confirm the stereochemistry. wikipedia.org VCD is a powerful tool for studying chiral molecules in solution and can reveal subtle solvent-solute interactions that influence conformation. researchgate.netnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, is another powerful technique for stereochemical analysis. nih.govnumberanalytics.com The ECD spectrum is highly sensitive to the electronic environment of the chromophores within the chiral molecule. nih.govchiralabsxl.com For this compound, the aromatic ring acts as a chromophore, and its interaction with the chiral center gives rise to a characteristic ECD spectrum. By comparing the experimental ECD spectrum with quantum chemical predictions, the absolute configuration of the enantiomers can be unambiguously assigned. nih.govnumberanalytics.com

Chromatographic Techniques for Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is paramount. heraldopenaccess.us High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most widely used and reliable techniques for this purpose. uma.esheraldopenaccess.uspsu.edu

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for separating and quantifying the enantiomers of this compound. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. phenomenex.combgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including alcohols. chromatographyonline.com

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for the chiral resolution of this compound might consist of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326). The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. gimitec.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. windows.net The low viscosity and high diffusivity of supercritical fluids contribute to improved chromatographic performance. For the analysis of this compound, SFC with a suitable chiral column can provide excellent resolution of the enantiomers, allowing for precise e.e. determination even at low impurity levels. gimitec.com

Table 1: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Advanced Methods for Stereochemical Assignment

While chromatographic and spectroscopic methods can provide strong evidence for the relative and absolute configuration, definitive assignment often requires more advanced techniques.

X-ray Crystallography: When a single crystal of one of the enantiomers of this compound can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration. This technique maps the electron density of the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule. The resulting structural model is considered the "gold standard" for stereochemical assignment.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) in Conjunction with Quantum Chemical Calculations: As mentioned earlier, VCD and ECD are powerful chiroptical techniques. unipi.itacs.orgnih.gov Their utility in absolute configuration assignment is significantly enhanced when experimental spectra are compared with spectra predicted by quantum chemical calculations, such as density functional theory (DFT). wikipedia.org By calculating the theoretical VCD and ECD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for a confident assignment of the absolute stereochemistry of the synthesized or isolated compound. This combined experimental and theoretical approach has become a reliable method for the stereochemical elucidation of chiral molecules in solution. nih.gov

Applications and Translational Impact in Pharmaceutical Development

Role as a Key Chiral Intermediate for Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Aprepitant, Rolapitant, Fosaprepitant)

The (R)-enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a critical chiral intermediate for the synthesis of a class of drugs known as Neurokinin-1 (NK-1) receptor antagonists. chemicalbook.comsenovaph.com These drugs are instrumental in managing chemotherapy-induced nausea and vomiting (CINV), a significant side effect of cancer treatment. tandfonline.comwikipedia.orgnih.gov NK-1 receptor antagonists function by blocking the action of substance P, a neuropeptide involved in the vomiting reflex, at its receptor site in the brain. nih.govdrugs.comyoutube.com

The development of efficient and stereoselective methods to produce enantiomerically pure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol has been a key focus of process chemistry, utilizing techniques like asymmetric transfer hydrogenation and enzyme-catalyzed resolutions to achieve the high optical purity (>99% ee) required for pharmaceutical synthesis. tandfonline.comresearchgate.netacs.org

Aprepitant: This was one of the first-in-class NK-1 receptor antagonists and is a potent, orally active drug. tandfonline.com The synthesis of Aprepitant, a trichiral molecule, critically involves the coupling of enantiopure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with a fluorophenyl)morpholine derivative. tandfonline.comacs.orggoogle.com This step establishes one of the key stereocenters in the final drug molecule. tandfonline.comtandfonline.com

Fosaprepitant: As a water-soluble phosphoryl prodrug, Fosaprepitant is designed for intravenous administration. omicsonline.orggoogle.com In the body, it is rapidly converted by ubiquitous phosphatases into Aprepitant, which is the active therapeutic agent. nih.govgoogle.com Therefore, the synthesis of Fosaprepitant is directly dependent on the availability of Aprepitant, and by extension, on the chiral intermediate (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. google.comwipo.int

Rolapitant: Another potent and long-acting NK-1 receptor antagonist, Rolapitant is also used to prevent delayed CINV. nih.govdrugbank.com Its chemical structure incorporates the 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl group, which is derived directly from (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol during its synthesis. researchgate.netnih.govdrugs.com The long half-life of Rolapitant is a distinguishing feature of this therapeutic agent. drugbank.comnewdrugapprovals.org

| NK-1 Receptor Antagonist | Role of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | Therapeutic Use | Reference |

|---|---|---|---|

| Aprepitant | Key chiral building block ((R)-enantiomer) for establishing a critical stereocenter. | Prevention of chemotherapy-induced nausea and vomiting (CINV). | chemicalbook.comtandfonline.comtandfonline.comacs.org |

| Fosaprepitant | Intermediate for the synthesis of the active drug, Aprepitant. Fosaprepitant is a prodrug of Aprepitant. | Intravenous administration for prevention of CINV; converts to Aprepitant in vivo. | omicsonline.orggoogle.comgoogle.com |

| Rolapitant | Key chiral intermediate ((R)-enantiomer) used to form the 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl moiety. | Prevention of delayed CINV. | researchgate.netnih.govdrugs.com |

Utility in the Synthesis of Other Biologically Active Compounds, Including Lipid-Lowering Agents

While the (R)-enantiomer is pivotal for NK-1 antagonists, the (S)-enantiomer, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, also serves as a valuable intermediate in pharmaceutical synthesis. This stereochemical divergence underscores the importance of chirality in drug design, where different enantiomers of the same compound can be directed toward entirely different therapeutic targets.

Lipid-Lowering Agents: Research has shown that (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial intermediate for a novel lipid-lowering agent. nih.gov This agent reportedly functions by reducing the amount of proprotein convertase subtilisin/kexin type 9 (PCSK9) protein, which in turn leads to an increase in the quantity of low-density lipoprotein receptors (LDLR), a mechanism known to lower LDL cholesterol. nih.gov

Other Bioactive Molecules: The core chemical structure, 3,5-bis(trifluoromethyl)acetophenone, which is the precursor ketone to the title compound, is also used to synthesize other valuable intermediates. For instance, it can be converted to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for selective tetrodotoxin-sensitive blockers, which have potential applications in pain management. mdpi.com

| Biologically Active Compound Class | Chiral Intermediate | Mechanism/Application | Reference |

|---|---|---|---|

| Lipid-Lowering Agents | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Used to synthesize an agent that reduces PCSK9 protein and increases LDLR. | nih.gov |

| Pain Therapeutics (Tetrodotoxin-sensitive Blockers) | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine (derived from the corresponding ketone) | Serves as a key intermediate for compounds with potential use in pain management. | mdpi.com |

Strategic Importance in Drug Discovery and Development Pathways

The strategic value of this compound in drug discovery is multifaceted. It is not merely a passive starting material but an "enabling" molecule that provides access to complex and effective therapeutics.

Its primary importance lies in its status as a high-value chiral building block. tandfonline.com The successful development of drugs like Aprepitant demonstrated the feasibility of constructing complex molecules with multiple stereocenters, with this alcohol serving as a foundational component. tandfonline.comacs.org This success has paved the way for its use in synthesizing other complex agents like Rolapitant. researchgate.net

Furthermore, the 3,5-bis(trifluoromethyl)phenyl group itself is a privileged structural motif in medicinal chemistry. mdpi.comnih.gov The inclusion of trifluoromethyl (CF3) groups is a well-established strategy to enhance a drug candidate's properties. mdpi.com These groups can increase lipophilicity, which can improve membrane permeability, and they are known to block metabolic oxidation at their point of attachment, thereby increasing the metabolic stability and half-life of a drug. mdpi.com This strategic placement of CF3 groups in the intermediate is carried through to the final active pharmaceutical ingredient, contributing to the desirable pharmacokinetic profiles of drugs like Aprepitant and Rolapitant. tandfonline.comnih.gov

The significant research effort dedicated to optimizing the synthesis of enantiomerically pure (R)- and (S)-1-[3,5-bis(trifluoromethyl)phenyl)ethanol highlights its strategic importance. tandfonline.comacs.orgnih.gov The development of efficient, scalable, and cost-effective manufacturing processes, including biocatalytic methods, is essential for the commercial viability of the drugs derived from it. tandfonline.comnih.gov This focus on process optimization underscores the compound's critical role in the pharmaceutical supply chain for a major class of antiemetic drugs. senovaph.comtandfonline.com

Computational Chemistry and Mechanistic Insights

Theoretical Investigations of Reaction Mechanisms in Enantioselective Transformations

The enantioselective reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone (B56603), to produce the chiral alcohol 1-(3,5-bis(trifluoromethyl)phenyl)ethanol is a key transformation that has been the subject of theoretical investigation. While direct computational studies exclusively focused on this specific reaction are not extensively detailed in the public domain, broader computational efforts on related systems provide significant mechanistic insights.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and origins of enantioselectivity in asymmetric catalysis. researchgate.netdntb.gov.ua For instance, mechanistic and DFT studies on recyclable Mn(I) catalysts used in the asymmetric hydrogenation of aryl-alkyl ketones have provided valuable information. These studies have been instrumental in understanding the catalytic cycle and the factors governing stereoselectivity for trifluoromethyl-substituted alcohols, which are important synthons for NK1 antagonists like Aprepitant. researchgate.net

Furthermore, computational studies on rhodium-catalyzed dearomatization reactions have illustrated the power of theoretical calculations in suggesting reaction mechanisms, such as the formation of a pyridinium (B92312) ylide followed by a 1,4-acyl migratory rearrangement. researchgate.net Although not directly involving this compound, these studies showcase the methodologies applied to understand complex reaction pathways and stereochemical outcomes in related synthetic transformations. The insights gained from such theoretical models are crucial for the rational design of more efficient and selective catalysts.

Molecular Modeling in Enantioselective Catalysis

Molecular modeling plays a pivotal role in the development of catalysts for the enantioselective synthesis of this compound. This is particularly evident in the field of biocatalysis, where whole-cell systems are frequently employed for the asymmetric reduction of the corresponding ketone.

The optimization of biocatalytic processes often involves a systematic study of various reaction parameters, which can be guided by molecular modeling principles. For example, in the production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using Candida tropicalis, researchers investigated the effects of altering the intracellular redox homeostasis to enhance catalyst productivity. mdpi.comnih.gov By creating an oxygen-deficient environment, the yield of the desired (S)-enantiomer was significantly increased. mdpi.comnih.gov This approach, while experimental, is informed by an implicit model of the catalyst's metabolic pathways and cofactor regeneration systems.

Similarly, the use of co-substrates and deep-eutectic solvents has been explored to improve the efficiency of whole-cell catalysis. mdpi.comnih.govnih.gov Isopropanol (B130326) was identified as an effective hydrogen donor for NADH regeneration in the bioreduction of 3',5'-bis(trifluoromethyl)acetophenone by Leifsonia xyli. nih.gov The selection and optimization of these additives are often guided by considerations of substrate and product solubility, as well as cell membrane permeability, all of which can be modeled at a molecular level. nih.gov

In the realm of chemical catalysis, the development of specific metal-ligand complexes for asymmetric transfer hydrogenation highlights the importance of catalyst design. Patents describe the use of rhodium and ruthenium catalysts with specific ligands, such as (S,R)-1-amino-2-hydroxyindane, to achieve high yields and enantiomeric purity. google.com The selection of these ligands is a direct consequence of understanding the three-dimensional structure of the catalyst's active site and how it interacts with the substrate to favor the formation of one enantiomer over the other.

Structure-Activity Relationship Studies Related to Synthetic Pathways and Catalysis

Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of reactants, intermediates, and catalysts influences the outcome of the synthesis of this compound and its subsequent use in medicinal chemistry.

The synthesis of pyrazole (B372694) derivatives from 3',5'-bis(trifluoromethyl)acetophenone has provided insights into the SAR of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. These studies have shown that the presence and nature of substituents on related aniline (B41778) moieties significantly affect the biological activity of the final products. For example, the introduction of lipophilic substituents on the phenyl ring of the aniline moiety was found to increase the activity of the resulting compounds.

Furthermore, the synthesis of close analogues of Aprepitant has been undertaken to probe the impact of stereochemistry at the key chiral centers on the drug's activity. researchgate.net This research directly investigates the structure-activity relationship of molecules derived from this compound, providing valuable data for the design of new and more potent NK-1 receptor antagonists. researchgate.net

The development of highly efficient catalysts for the asymmetric hydrogenation of 3',5'-bis(trifluoromethyl)acetophenone also reveals important SAR principles. The use of Ru/(4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane-(R,R-Diop)-2R-(α-methylmethanamine)-4,7-dimethyl-1H-benzo[d]imidazole (R-D-Me-BIMAH) as a catalyst in toluene (B28343) with potassium t-butoxide demonstrates the intricate relationship between the ligand structure and the catalytic performance. acs.org The investigation of various hydrogenation parameters, including the ligand, solvent, and substrate-to-catalyst ratio, has led to an optimized process with high enantiomeric excess, underscoring the importance of the catalyst's structural features in achieving the desired stereoselectivity. acs.org

Interactive Data Table: Biocatalytic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

| Biocatalyst | Co-substrate/Additive | Substrate Conc. (mM) | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Target Enantiomer |

| Leifsonia xyli CCTCC M 2010241 | Isopropanol (20% v/v) | 200 | 30 | 30 | 91.8 | 99.9 | (R) |

| Leifsonia xyli HS0904 | Glucose (100 g/L) | 70 | 30 | 30 | 62 | 99.4 | (R) |

| Candida tropicalis 104 | Maltose (B56501), Choline (B1196258) chloride:trehalose | 200 | 30 | - | 86.2 | >99.9 | (S) |

| Candida tropicalis 104 | Maltose, Choline chloride:trehalose | 300 | 30 | - | 72.9 | >99.9 | (S) |

Sustainability and Green Chemistry Aspects in the Production of 1 3,5 Bis Trifluoromethyl Phenyl Ethanol

Environmental Considerations in Synthetic Pathways

The environmental impact of producing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is largely determined by the chosen synthetic route. Traditional chemical methods often rely on stoichiometric reagents and harsh conditions, which can generate significant waste and pose safety hazards.

In contrast, biocatalytic pathways represent a greener alternative. mdpi.com These methods employ whole cells or isolated enzymes to perform the desired chemical transformation, typically the asymmetric reduction of the ketone precursor. mdpi.comnih.gov Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing energy consumption and avoiding the use of hazardous organic solvents and corrosive chemicals. mdpi.comresearchgate.net The biological approach sidesteps the need for many organic or inorganic hydrogen donors or insecure H₂ gas, aligning with the principles of green chemistry. mdpi.com However, the disposal of biological materials and the management of aqueous waste streams must be considered for a complete environmental assessment. carlroth.com

Development of Eco-Friendly Catalytic Systems

The catalyst is the cornerstone of any green chemical process, and significant research has been dedicated to developing sustainable catalytic systems for the synthesis of chiral alcohols like this compound.

Biocatalytic Systems: Whole-cell biocatalysis has emerged as a highly promising eco-friendly strategy. mdpi.com Various microorganisms have been identified that can efficiently reduce 3,5-bis(trifluoromethyl)acetophenone with high enantioselectivity. For example, strains of Candida tropicalis, Trichoderma asperellum, and Leifsonia xyli have been successfully employed. mdpi.comnih.govnih.gov These processes are advantageous as they utilize renewable catalysts and often facilitate cofactor regeneration internally, making them cost-effective for practical applications. mdpi.comnih.gov Enzyme-specific catalysis, such as using Candida antarctica lipase-B (CAL-B) for the enantioselective transesterification of the racemic alcohol, provides another clean, highly selective route. researchgate.net

Innovations in Reaction Media: A key development in enhancing the environmental profile of these syntheses is the use of novel, green solvent systems. Natural deep eutectic solvents (NADESs), which are mixtures of natural compounds like choline (B1196258) chloride and sugars, have been shown to improve biocatalytic efficiency. mdpi.comnih.govnih.gov These solvents can increase the permeability of cell membranes, improve substrate solubility, and decrease the cytotoxicity of the substrate to the biocatalyst, leading to higher product yields. mdpi.comnih.gov For example, the introduction of a choline chloride:trehalose NADES into a whole-cell reduction system using C. tropicalis significantly increased the yield of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. mdpi.comnih.gov

Advanced Chemical Catalysis: While biocatalysis is a major focus, improvements in traditional chemical catalysis also contribute to greener processes. Asymmetric transfer hydrogenation using rhodium or ruthenium complexes with chiral ligands offers a highly efficient route to the desired enantiomerically pure alcohol. google.com These catalytic processes operate with very high substrate-to-catalyst ratios, minimizing the amount of metal waste. Although they involve precious metals, their high efficiency and selectivity make them a more sustainable option compared to stoichiometric reagents. google.com

The following table summarizes findings from various eco-friendly catalytic systems used for the production of this compound and related compounds.

| Catalyst System | Substrate | Key Innovation/Condition | Yield | Enantiomeric Excess (e.e.) | Reference |

| Candida tropicalis 104 | 3,5-Bis(trifluoromethyl)acetophenone | Oxygen-deficient environment & NADES (ChCl:T) | 72.9% - 86.2% | >99.9% | mdpi.com, nih.gov |

| Trichoderma asperellum ZJPH0810 | 3,5-Bis(trifluoromethyl)acetophenone | Dual cosubstrate system (ethanol/glycerol) | >99% | >99% | nih.gov |

| Leifsonia xyli CCTCC M 2010241 | 3,5-Bis(trifluoromethyl)acetophenone | Isopropanol (B130326) as co-substrate | 91.8% | 99.9% | nih.gov |

| Candida antarctica lipase-B (CAL-B) | Racemic 1-[3,5-bis(trifluoromethyl)phenyl] ethanol | Enantioselective transesterification with vinyl acetate | 84% (overall) | >99% | researchgate.net |

| Recombinant E. coli with Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | Tween-20 surfactant and NADES (ChCl:Lys) | 91.5% | >99.9% | nih.gov |

| Rhodium/Ruthenium Complex | 3,5-Bis(trifluoromethyl)acetophenone | Asymmetric transfer hydrogenation | High | High | google.com |

This table is interactive. Click on the headers to sort the data.

Waste Reduction and Atom Economy in Industrial-Scale Synthesis

A central goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.govrsc.org High atom economy inherently leads to waste reduction.

In the context of this compound production, catalytic routes are vastly superior to stoichiometric ones in terms of atom economy. rsc.org For instance, catalytic hydrogenation or transfer hydrogenation reactions, where the ketone precursor is reacted with hydrogen (or a hydrogen donor) in the presence of a catalyst, are highly atom-economical as the only theoretical byproduct is water (or the oxidized donor). google.comrsc.org

Biocatalytic reductions also demonstrate excellent atom economy. mdpi.com In a whole-cell system using a co-substrate like glucose or maltose (B56501) for cofactor regeneration, the atoms from the co-substrate are primarily used for the cell's metabolic processes and to provide the necessary reducing equivalents (NAD(P)H), with minimal generation of non-valuable byproducts from the primary reaction. mdpi.com

Strategies for waste reduction in industrial-scale synthesis include:

Process Intensification: Combining multiple reaction steps into a single pot, as seen in some biocatalytic processes, reduces the need for intermediate separation and purification steps, thereby minimizing solvent use and waste generation. mdpi.comnih.gov

Catalyst Recycling: The economic and environmental viability of a process can be significantly enhanced by recovering and reusing the catalyst. While challenging with whole-cell biocatalysts, immobilized enzymes or heterogeneous chemical catalysts can be more readily recycled. The efficient recovery and reuse of byproducts, such as the thianthrene (B1682798) byproduct in certain trifluoromethylation reactions, also enhances economic viability and reduces chemical waste. acs.org

Solvent Selection and Management: The shift from volatile organic compounds (VOCs) to greener alternatives like water or NADESs is a critical step in waste reduction. mdpi.comnih.gov When organic solvents are necessary, for example in extraction steps, minimizing their volume and implementing recycling protocols is essential. mdpi.com

By optimizing reaction parameters, such as the substrate-to-catalyst ratio, significant improvements in efficiency and waste reduction can be achieved. Research has shown that by altering reaction conditions, such as creating a micro-aerobic environment and using NADESs, the substrate load can be increased manifold while maintaining high yields, effectively reducing the relative amount of catalyst and solvent waste per unit of product. mdpi.comnih.gov

Future Research Directions and Emerging Methodologies

Novel Catalytic Systems for Enhanced Enantioselectivity and Yield

The asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone (B56603) (BTAP), is the primary route to enantiomerically pure 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. Research is intensely focused on developing new catalytic systems that offer superior enantioselectivity (>99% ee) and chemical yield.

Biocatalytic Systems: Whole-cell biocatalysts have emerged as a highly effective and environmentally benign option. researchgate.net Strains such as Candida tropicalis 104 have demonstrated the ability to reduce BTAP to (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol with exceptional enantiomeric excess (>99.9% ee) and high yields. nih.gov Future work in this area involves screening for novel microorganisms and protein engineering of existing ketoreductases to improve substrate tolerance, specific activity, and stability under industrial conditions. The use of recombinant E. coli cells expressing robust carbonyl reductases is also a promising avenue for producing the (R)-enantiomer. nih.gov

Homogeneous Catalysis: Chemical catalysis, particularly asymmetric transfer hydrogenation using transition metal complexes, remains a viable and widely studied alternative. Ruthenium-based catalysts, such as those employing diphosphine-benzimidazole ligands or complexes like [RuCl2(p-cymene)]2 with chiral amino alcohol ligands, are effective for producing the (R)-enantiomer. chemicalbook.com Ongoing research aims to design catalysts with higher turnover numbers and frequencies, reducing the required catalyst loading and associated costs, which is a crucial factor for large-scale synthesis. researchgate.net

| Catalyst System | Target Enantiomer | Enantiomeric Excess (ee) | Yield | Key Features |

|---|---|---|---|---|

| Candida tropicalis 104 (Whole Cell) | (S)-enantiomer | >99.9% | Up to 90.5% | Environmentally friendly; operates under mild conditions. nih.gov |

| [RuCl2(p-cymene)]2 / (1S,2R)-cis-1-amino-2-inden-2-ol | (R)-enantiomer | 90-92% (can be enhanced to >99%) | High | Established chemical method for (R)-enantiomer synthesis. tandfonline.com |

| Recombinant E. coli expressing Carbonyl Reductase | (R)-enantiomer | >99.9% | High | High specificity and potential for process optimization. nih.gov |

Process Optimization for Industrial Scale-Up

Translating laboratory success to industrial production requires significant process optimization. Key goals include increasing the substrate-to-catalyst (S/C) ratio, improving space-time yield, and simplifying downstream processing.

Medium Engineering: For biocatalytic processes, the reaction medium is a critical parameter. The use of Natural Deep Eutectic Solvents (NADES) has been shown to enhance the production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. nih.gov For instance, a system containing choline (B1196258) chloride and trehalose can increase cell membrane permeability and reduce the cytotoxicity of the BTAP substrate, leading to higher yields at increased substrate concentrations. nih.gov Further research into novel solvent systems, including biphasic and micellar systems, could further boost productivity.

Reaction Condition Optimization: Controlling the reaction environment is crucial. For the whole-cell reduction using C. tropicalis 104, operating under micro-aerobic (oxygen-deficient) conditions was found to dramatically improve the yield and allow for a significant increase in the S/C ratio compared to oxygen-sufficient conditions. nih.gov This "energy-saving" approach enhances the efficiency of cofactor regeneration within the cells.

Catalyst Immobilization: To improve the reusability and stability of catalysts, immobilization is a key strategy. Developing methods to immobilize ketoreductases on solid supports allows for their application in continuous flow reactors and simplifies separation from the product stream, reducing operational costs.

| Strategy | Methodology | Impact | Reference |

|---|---|---|---|

| Medium Engineering | Addition of Natural Deep Eutectic Solvents (e.g., Choline Chloride:Trehalose) | Increased substrate tolerance and yield (e.g., 86.2% yield at 200 mM substrate). | nih.gov |

| Control of Aeration | Implementation of micro-aerobic conditions for whole-cell biocatalysis. | Increased S/C ratio by over 6-fold and yield from 41.5% to 90.5%. | nih.gov |

| Enzyme Immobilization | Covalent binding of ketoreductase to resin supports. | Enhanced catalyst stability and reusability in organic solvents. | General biocatalysis strategy. |

Exploration of New Derivatization Pathways

While this compound is primarily known as a precursor to Aprepitant, research into new derivatization pathways could unlock novel applications. The hydroxyl group is the primary site for chemical modification.

Etherification and Acetal Formation: The synthesis of Aprepitant involves a key Lewis acid-mediated trans-acetalization reaction where the hydroxyl group of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol displaces a group on a morpholine derivative to form a chiral acetal. tandfonline.comepa.gov Future research could explore variations of this reaction with different electrophiles to create libraries of novel compounds for biological screening.

Esterification: Enantioselective transesterification is a known pathway, primarily used for the kinetic resolution of the racemic alcohol. researchgate.net In this process, a lipase such as Candida antarctica lipase-B (CAL-B) selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate, allowing for the separation of the resulting ester from the unreacted S-enantiomer. researchgate.net Exploring this enzymatic esterification with a wider range of acyl donors could produce novel chiral esters with potential applications as fine chemicals or pharmaceutical intermediates.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

A significant emerging trend in chemical synthesis is the use of artificial intelligence (AI) and machine learning (ML) to accelerate development. These computational tools can be applied to the synthesis of this compound in several ways.

Catalyst Design and Selection: ML models can be trained on large datasets of catalytic reactions to predict the performance of new catalysts with high accuracy. By analyzing the relationship between a catalyst's structure and the resulting enantioselectivity, AI can guide the design of novel chiral ligands or identify optimal enzyme variants for the asymmetric reduction of BTAP, reducing the need for extensive experimental screening.

Reaction Optimization: AI algorithms can process vast amounts of experimental data to identify optimal reaction conditions, including solvent, temperature, pH, and substrate concentration. This data-driven approach can uncover complex interactions between variables that may not be obvious through traditional one-factor-at-a-time optimization, leading to more robust and higher-yielding processes.

Predicting Enantioselectivity: A major challenge in asymmetric catalysis is predicting which catalyst will be effective for a specific substrate. Machine learning models, including random forests and neural networks, can be developed to predict the enantiomeric excess of a reaction. By inputting descriptors of the substrate (BTAP) and a potential catalyst, these models can provide a rapid in silico screening, prioritizing the most promising candidates for experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of 3,5-bis(trifluoromethyl)benzene with acetaldehyde derivatives or through reduction of corresponding ketones (e.g., using NaBH₄ or LiAlH₄). Optimization involves controlling reaction temperature (<0°C for exothermic reductions) and solvent polarity (e.g., THF or Et₂O) to minimize side reactions. Post-synthesis purification via recrystallization (hexane/EtOAc) improves purity, with yields reported up to 85% under inert atmospheres .

Q. How is the enantiomeric purity of this compound determined, and what analytical techniques are recommended?

- Methodological Answer : Enantiomeric excess (ee) is quantified using chiral gas chromatography (GC) with β-cyclodextrin-based columns. For example, (R)- and (S)-enantiomers (CAS 127852-28-2 and 225920-05-8) exhibit baseline separation under isothermal conditions (120°C, He carrier gas). GC-MS with electron ionization further confirms structural integrity, while ¹⁹F NMR can distinguish diastereomeric derivatives (e.g., Mosher esters) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), while the ethanol -OH proton is observed at δ 2.5–3.0 ppm (broad, exchangeable). CF₃ groups show characteristic ¹⁹F signals at δ -62 to -65 ppm .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .

- Melting Point Analysis : Consistent mp ranges (52–58°C) indicate purity; deviations suggest impurities or racemic mixtures .

Advanced Research Questions

Q. What enzymatic resolution strategies are effective for obtaining enantiomerically pure this compound?

- Methodological Answer : Kinetic resolution via lipase-catalyzed acetylation (e.g., using Candida antarctica lipase B) selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Hydrolysis of the acetylated product (1R)-ethyl acetate derivative (CAS 127852-28-2) with HCl/MeOH yields >99% ee (R)-alcohol. Reaction progress is monitored via TLC (silica gel, hexane:EtOAc 4:1) or HPLC .

Q. How does the enantiomeric composition affect thermodynamic properties such as melting point and stability? **

- Methodological Answer : Racemic mixtures exhibit depressed melting points (53–58°C) compared to enantiopure forms (mp 56–58°C for (R)-enantiomer). Differential Scanning Calorimetry (DSC) reveals distinct phase transitions: enantiopure samples show sharp endotherms, while racemic forms display broader peaks due to eutectic behavior. Stability studies (40°C/75% RH) indicate enantiopure samples resist racemization under inert storage .

Q. What strategies mitigate racemization during derivatization reactions involving this chiral alcohol?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylations (e.g., with acetyl chloride) at -20°C to suppress β-elimination pathways.

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of the alcohol moiety.

- Sterically Hindered Bases : Employ 2,6-lutidine instead of pyridine to minimize base-induced racemization.

- Monitoring : Track ee via chiral GC at intermediate steps to identify racemization sources .

Contradictions and Validation

- Melting Point Variability : and report mp ranges of 53–58°C and 52–58°C, respectively. This minor discrepancy likely arises from differences in sample purity or measurement protocols (e.g., heating rate). Researchers should calibrate equipment and use standardized methods (e.g., USP monograph <741>) .

- Enzymatic vs. Chemical Resolution : While enzymatic methods () achieve high ee, chemical resolution (e.g., chiral auxiliaries) may offer scalability but requires rigorous optimization to avoid kinetic pitfalls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.